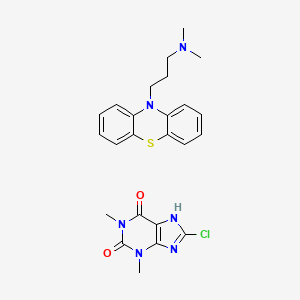
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine is a complex chemical entity that combines two distinct molecular structures. The first part, 8-chloro-1,3-dimethyl-7H-purine-2,6-dione, is a derivative of theophylline, a well-known stimulant and bronchodilator. The second part, N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine, is a derivative of phenothiazine, which is commonly used in antipsychotic medications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione typically involves the chlorination of theophylline. This process can be carried out by reacting theophylline with chlorine gas in the presence of a suitable solvent such as carbon tetrachloride or nitrobenzene, and a catalyst like iodine . The reaction is conducted at temperatures below 80°C initially, followed by an increase to 90-95°C to ensure complete chlorination .
For the synthesis of N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine, a common method involves the alkylation of phenothiazine with N,N-dimethyl-3-chloropropylamine under basic conditions . The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the purine ring, potentially converting the 8-chloro group to a hydrogen atom.
Substitution: Both the purine and phenothiazine parts can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated purine derivatives.
Substitution: Various substituted purine and phenothiazine derivatives.
Aplicaciones Científicas De Investigación
The compound has diverse applications in scientific research:
Mecanismo De Acción
The compound exerts its effects through multiple mechanisms:
8-chloro-1,3-dimethyl-7H-purine-2,6-dione: Acts as a bronchodilator by inhibiting phosphodiesterase, leading to increased levels of cyclic AMP and subsequent relaxation of bronchial smooth muscle.
N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine: Functions as an antipsychotic by blocking dopamine receptors in the brain, thereby reducing symptoms of psychosis.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: Similar to 8-chloro-1,3-dimethyl-7H-purine-2,6-dione but lacks the chlorine atom.
Chlorpromazine: A phenothiazine derivative similar to N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine but with different substituents on the phenothiazine ring.
Uniqueness
The uniqueness of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine lies in its dual functionality, combining the bronchodilator effects of the purine derivative with the antipsychotic properties of the phenothiazine derivative .
Propiedades
Número CAS |
7009-67-8 |
|---|---|
Fórmula molecular |
C24H27ClN6O2S |
Peso molecular |
499.0 g/mol |
Nombre IUPAC |
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/C17H20N2S.C7H7ClN4O2/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-6,8-11H,7,12-13H2,1-2H3;1-2H3,(H,9,10) |
Clave InChI |
CZANOGSGRGNFPB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


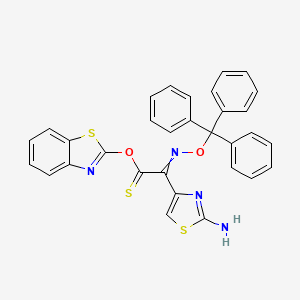
![N-Methoxybenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14111320.png)
![1-(4-tert-butylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111329.png)
![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B14111335.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B14111348.png)
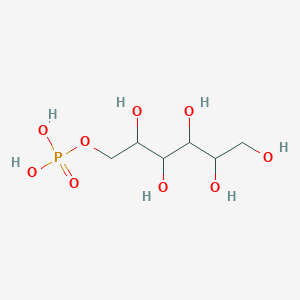
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B14111360.png)
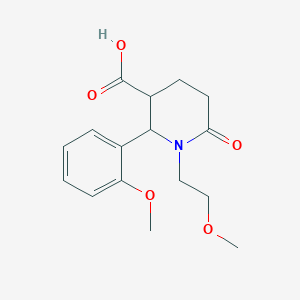
![Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B14111364.png)
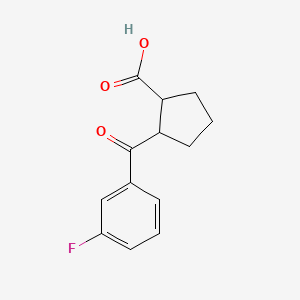
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111378.png)
![(1R,2S,4R,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol](/img/structure/B14111383.png)
![16-Dioxooxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2](/img/structure/B14111394.png)
![N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B14111398.png)
